REACTION_CXSMILES
|
C([O:3][CH2:4][CH3:5])=O.[CH3:6][Si:7]([CH2:10][Mg]Cl)([CH3:9])[CH3:8].Cl.[NH4+]>C(OCC)C>[CH3:6][Si:7]([CH3:10])([CH3:9])[CH2:8][CH:4]([OH:3])[CH2:5][Si:7]([CH3:9])([CH3:8])[CH3:6] |f:2.3|
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
|
Name
|
|
Quantity
|
0.3 mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C[Mg]Cl
|
Name
|
ammonium hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was contained in a 500 ml flask
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
TEMPERATURE
|
Details
|
under reflux for about 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
the obtained reaction product
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
DISTILLATION
|
Details
|
purified by a vacuum distillation
|
Type
|
CUSTOM
|
Details
|
a 70 percent yield was obtained
|
Name
|
|
Type
|
|
Smiles
|
C[Si](CC(C[Si](C)(C)C)O)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |